molecular formula C26H25N3O5 B11215093 2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B11215093
M. Wt: 459.5 g/mol
InChI Key: CRHAJHQKXULYPA-UHFFFAOYSA-N
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Description

2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often explored in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 4-ethylphenylamine. The key steps may involve:

    Formation of the Quinazolinone Core: This can be achieved through a cyclization reaction involving the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine.

    Acylation: The resulting intermediate is then acylated with an acetic anhydride derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its quinazolinone core.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide
  • 2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

The unique combination of the 2,4-dimethoxyphenyl and 4-ethylphenyl groups in 2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with specific desired activities.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C26H25N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-21-8-6-5-7-20(21)25(31)29(26(28)32)22-14-13-19(33-2)15-23(22)34-3/h5-15H,4,16H2,1-3H3,(H,27,30)

InChI Key

CRHAJHQKXULYPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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